2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan is a heterocyclic compound featuring a furan ring (a five-membered aromatic oxygen-containing ring) substituted at the 2-position with a benzene ring bearing a fluorine atom at the para position (C-4) and a trifluoromethyl (-CF₃) group at the meta position (C-3). This structure combines the electron-withdrawing properties of fluorine and CF₃ groups, which significantly influence its electronic, physical, and biological characteristics.
Structure
3D Structure
Properties
Molecular Formula |
C11H6F4O |
|---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]furan |
InChI |
InChI=1S/C11H6F4O/c12-9-4-3-7(10-2-1-5-16-10)6-8(9)11(13,14)15/h1-6H |
InChI Key |
AMEKVYIJGYJKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with a halogenated furan in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Furanones and related compounds.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenylfurans depending on the substituent introduced.
Scientific Research Applications
While "2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan" is not directly addressed in the provided search results, information on related compounds can give insight into its potential applications. These applications arise from the presence of fluorophenyl, trifluoromethyl, and furan moieties, each contributing unique chemical properties.
Related Compounds and Their Applications
- Fluoro and Trifluoromethyl Substituents: Research indicates that introducing fluoro and trifluoromethyl substituents can impact cycloaddition reactivities, offering a guide for designing and using cycloadditions in synthesis .
- Trifluoromethyl-phenyl-tricyano-furan: The PubChem entry for trifluoromethyl-phenyl-tricyano-furan provides detailed structural and property information, useful in theoretical studies and synthesis design .
- 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-Furaldehyde: This compound has potential use as a chemical intermediate .
- Furo[2,3-d]pyrimidine derivatives: One such derivative is a component in a complex molecule with potential pharmaceutical applications .
- 5-(5-(2-Chloro-5-trifluoromethyl-phenyl)-furan-2-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid: This compound is mentioned as an Anthrax Lethal Factor Protease Inhibitor . A similar compound is also described as a non-selective inhibitor of both COX-1 and COX-2 .
Potential Applications Based on Chemical Properties
Given the structural components, "this compound" may have applications in:
- Pharmaceutical Chemistry: The presence of fluorophenyl and trifluoromethyl groups, combined with the furan heterocycle, may lend itself to creating novel pharmaceuticals. These groups are known to influence the metabolic stability and bioavailability of drug candidates.
- Agrochemicals: Similar compounds containing phenyl isoxazolines have been explored as herbicides . The title compound might exhibit herbicidal or pesticidal activity.
- Material Science: The trifluoromethyl group can impart unique properties to materials, such as enhanced chemical resistance or altered refractive index. Thus, this compound could be a building block for specialty polymers or additives.
- Inhibitors: As seen with related compounds, it could be used as a protease inhibitor or COX inhibitor .
- Building Block in Synthesis: The furan ring can participate in various cycloaddition reactions, making it a versatile building block in synthesizing complex molecules . The presence of fluoro and trifluoromethyl groups can further tune the reactivity and selectivity of these reactions .
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of 2-[4-fluoro-3-(trifluoromethyl)phenyl]furan are strongly influenced by its substituents. Comparisons with other phenyl-furan derivatives reveal key trends:
Table 1: Substituent Effects on Anti-Tumor Activity
Key Observations :
- The 4-fluoro-3-CF₃ substitution on the phenyl ring enhances anti-tumor activity even when paired with typically less favorable groups (e.g., morpholino) .
- Hydrophilic groups like diethylamino or dimethylamino further boost activity, whereas hydroxylated analogs (e.g., Gymconopin D) show moderate potency, likely due to reduced lipophilicity .
- Benzofuran derivatives (e.g., 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran) exhibit distinct pharmacological profiles, possibly due to fused-ring rigidity and sulfonyl group interactions .
Pharmacological Activity in Different Scaffolds
The 4-fluoro-3-CF₃ phenyl group is a recurring pharmacophore in diverse scaffolds:
Table 2: Pharmacological Relevance Across Scaffolds
Key Observations :
- The fluorinated phenyl group enhances target binding in enzyme inhibitors (e.g., AZ1) by improving hydrophobic interactions and metabolic stability .
- In anti-tumor applications, the furan core with 4-fluoro-3-CF₃ substitution shows superior activity compared to acetophenone or sulfonamide derivatives, possibly due to optimized bioavailability .
Physical-Chemical Properties
The electronic and steric effects of fluorine and CF₃ groups differentiate this compound from analogs:
Table 3: Property Comparison
| Compound | LogP (Predicted) | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 3.8 | Not reported | 0.15 (DMSO) |
| 4-Fluoro-3-(Trifluoromethyl)Acetophenone | 2.9 | 45–48 | 0.20 (Ethanol) |
| 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | 2.5 | 98–100 | 1.50 (Water) |
Key Observations :
- The furan derivative exhibits higher lipophilicity (LogP ~3.8) compared to acetophenone (LogP ~2.9) or phenylacetic acid (LogP ~2.5), favoring membrane permeability .
- Carboxylic acid derivatives (e.g., 4-Fluoro-3-(trifluoromethyl)phenylacetic acid) show improved aqueous solubility, making them suitable for formulation .
Biological Activity
2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features, including the presence of trifluoromethyl groups, enhance its reactivity and selectivity towards various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C₁₂H₇F₄O, and it features a furan ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group. The trifluoromethyl groups significantly influence the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇F₄O |
| Molar Mass | 258.17 g/mol |
| Structure | Furan ring with trifluoromethyl substitution |
The biological activity of this compound is primarily mediated through interactions with specific enzymes and receptors. The trifluoromethyl groups enhance binding affinity, allowing the compound to modulate various biochemical pathways. For instance, studies suggest that it may inhibit certain enzymes involved in inflammatory processes or cancer progression.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a study found that derivatives of this compound showed significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases . The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in the inflammatory response.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens. In particular, it has shown effectiveness against Gram-positive bacteria and fungi, likely due to its ability to disrupt microbial cell membranes .
Case Study 1: Anticancer Activity
A study conducted on several fluorinated compounds including this compound revealed significant antiproliferative effects against human breast cancer cells. The compound was found to induce cell cycle arrest and apoptosis through mitochondrial pathways, with further investigations showing activation of p53 signaling.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory responses, this compound was tested for its ability to inhibit IL-6 and TNF-alpha production in LPS-stimulated macrophages. Results indicated a notable reduction in cytokine levels, supporting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
